molecular formula C21H30BrN B14601049 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine CAS No. 60601-71-0

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine

Cat. No.: B14601049
CAS No.: 60601-71-0
M. Wt: 376.4 g/mol
InChI Key: LKZNAUICPFILSU-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group, a prop-1-en-1-yl linkage, and a cyclohexylmethyl-substituted piperidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine typically involves multiple steps, starting with the preparation of the bromophenyl precursor. The bromophenyl group can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS). The prop-1-en-1-yl linkage is then formed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)piperidine is unique due to its specific combination of functional groups and structural features. The presence of the bromophenyl group and the cyclohexylmethyl-substituted piperidine ring provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

60601-71-0

Molecular Formula

C21H30BrN

Molecular Weight

376.4 g/mol

IUPAC Name

1-[2-(3-bromophenyl)prop-1-enyl]-2-(cyclohexylmethyl)piperidine

InChI

InChI=1S/C21H30BrN/c1-17(19-10-7-11-20(22)15-19)16-23-13-6-5-12-21(23)14-18-8-3-2-4-9-18/h7,10-11,15-16,18,21H,2-6,8-9,12-14H2,1H3

InChI Key

LKZNAUICPFILSU-UHFFFAOYSA-N

Canonical SMILES

CC(=CN1CCCCC1CC2CCCCC2)C3=CC(=CC=C3)Br

Origin of Product

United States

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